4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

Catalog No.
S780543
CAS No.
51070-62-3
M.F
C8H15NO4S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

CAS Number

51070-62-3

Product Name

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C8H15NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h7,9H,1-6H2,(H,10,11)

InChI Key

LOYVVYSXUYAYIB-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NCCCC(=O)O

Canonical SMILES

C1CS(=O)(=O)CC1NCCCC(=O)O

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is an organic compound characterized by the presence of a dioxothiolan moiety and an amino group attached to a butanoic acid backbone. This structure suggests potential reactivity and biological activity due to the functional groups involved. The compound's molecular formula is C8H13N1O3S1, and it features a unique thiolane ring that contributes to its chemical properties.

Due to its functional groups:

  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
  • Oxidation: The presence of sulfur in the dioxothiolan structure allows for oxidation reactions, which could modify the compound's reactivity and stability .

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid exhibits promising biological activities. Preliminary studies suggest it may interact with various biological targets, potentially influencing metabolic pathways. Its structural similarity to other amino acids positions it as a candidate for further investigation in pharmacological contexts, particularly in neuropharmacology where amino acids play critical roles.

The synthesis of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid can be achieved through several methods:

  • Direct Amination: The reaction of butanoic acid derivatives with 1,1-dioxothiolane under suitable conditions can yield the desired compound.
  • Multi-step Synthesis: Starting from readily available thiolane derivatives, followed by functionalization through amination and subsequent carboxylation.
  • Microwave-assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing this compound from its precursors .

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting neurological disorders.
  • Biochemistry: As a building block in peptide synthesis or as a biochemical probe for studying enzyme mechanisms.
  • Material Science: Its unique structure may find applications in developing novel materials with specific mechanical or chemical properties.

Interaction studies are crucial for understanding how 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid interacts with biological systems:

  • Enzyme Inhibition: Initial studies may focus on its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigating its affinity for neurotransmitter receptors could reveal insights into its potential therapeutic effects.
  • Cellular Uptake: Understanding how the compound is absorbed by cells will inform its bioavailability and efficacy in biological systems.

Several compounds share structural similarities with 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Aminobutanoic AcidC4H9NO2A simple amino acid derivative known for its role as a neurotransmitter (GABA).
2-Aminobutanoic AcidC4H9NO2Another amino acid derivative with similar properties but differing stereochemistry.
Thiolane DerivativesVariesCompounds containing thiolane rings that may exhibit varied biological activities and reactivities.

The uniqueness of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid lies in its combination of the dioxothiolan structure and the butanoic acid framework, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

The thermodynamic stability of 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid exhibits characteristic behavior typical of organic amino acid derivatives containing both carboxyl and amino functional groups. Based on structural analysis and available safety data, this compound demonstrates stable chemical behavior under recommended storage conditions [1].

The molecular structure, characterized by a molecular formula of C₈H₁₅NO₄S and molecular weight of 221.27 g/mol [2], incorporates a sultone ring system (1,1-dioxothiolan) connected to an amino acid backbone. The presence of the sulfone functional group (-SO₂-) within the five-membered ring system provides enhanced stability compared to simpler sulfur-containing compounds [1].

Under standard laboratory conditions, the compound maintains chemical stability when stored in tightly closed containers in cool, dry, well-ventilated areas. However, several environmental factors can influence stability:

Temperature Effects: The compound shows thermal stability at room temperature but lacks specific decomposition temperature data. Safety documentation indicates that thermal decomposition during fire conditions generates carbon oxides, nitrogen oxides, and sulfur oxides [1].

Atmospheric Conditions: The compound should be protected from dust generation and exposure to strong oxidizing agents, which represent incompatible materials that could compromise stability [1].

Moisture Sensitivity: Storage recommendations emphasize the need for dry conditions and protection from moisture, suggesting potential hydrolytic instability under humid conditions [1].

Solubility Profiles in Polar and Non-Polar Solvent Systems

The solubility characteristics of 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid reflect its amphiphilic nature, containing both hydrophilic and hydrophobic structural elements. The compound exhibits a calculated LogP value of -0.3737 [2], indicating moderate hydrophilicity with slight water solubility preference.

Polar Solvent Systems: The presence of multiple polar functional groups including the carboxylic acid (-COOH), amino group (-NH-), and sulfone group (-SO₂-) contributes to solubility in polar solvents. The compound contains 4 hydrogen bond acceptors and 2 hydrogen bond donors [2], facilitating interactions with polar solvents through hydrogen bonding mechanisms.

Non-Polar Solvent Systems: The molecular structure includes a butanoic acid chain and a five-membered thiolan ring system, providing some hydrophobic character. However, the overall polarity, reflected in the topological polar surface area (TPSA) of 83.47 Ų [2], limits solubility in non-polar solvents.

Amphiphilic Properties: The compound demonstrates balanced polar and non-polar characteristics, with 4 rotatable bonds [2] allowing conformational flexibility that can influence solubility in mixed solvent systems.

Acid-Base Behavior and pKa Determination

The acid-base behavior of 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid is governed by two primary ionizable groups: the carboxylic acid functionality and the amino group. Based on structural analysis and comparison with similar compounds, the compound exhibits amphoteric characteristics.

Carboxylic Acid Group: The terminal carboxylic acid group represents the primary acidic functionality. For unsubstituted butanoic acid, the pKa value is approximately 4.82 [3]. The presence of the amino substituent at the 4-position and the electron-withdrawing sulfone group in the side chain may influence this value through inductive effects.

Amino Group: The amino group connected to the sultone ring system provides basic character to the molecule. The pKa of the conjugate acid of this amino group is expected to be influenced by the electron-withdrawing nature of the adjacent sulfone functionality, potentially lowering the basicity compared to simple aliphatic amines.

Zwitterionic Character: At physiological pH, the compound likely exists as a zwitterion, with the carboxylic acid group deprotonated and the amino group protonated, similar to other amino acids [3].

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy: The infrared spectrum of 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid displays characteristic absorption bands corresponding to its functional groups:

  • Carboxylic Acid Group: Expected C=O stretching vibration around 1700-1720 cm⁻¹, with associated O-H stretching appearing as a broad absorption between 2500-3300 cm⁻¹ [4].
  • Amino Group: N-H stretching vibrations anticipated in the 3200-3500 cm⁻¹ region, with characteristic medium width and intensity [5].
  • Sulfone Functionality: The S=O stretching vibrations of the sulfone group typically appear as strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ [6].
  • Aliphatic C-H: Stretching vibrations from the butanoic acid chain and thiolan ring system expected around 2800-3000 cm⁻¹ [4].

Raman Spectroscopy: Complementary to infrared spectroscopy, Raman analysis would provide enhanced information about symmetric vibrations and ring breathing modes of the thiolan ring system, particularly useful for characterizing the sulfone functionality and ring conformations.

Ultraviolet-Visible Spectroscopy: The compound exhibits minimal chromophoric character due to the absence of extended conjugation systems. Expected absorption features include:

  • Sulfone Absorption: Weak absorption around 200-230 nm corresponding to n→σ* transitions of the sulfone group [7] [8].
  • Carboxylic Acid: Minor absorption contributions from the carboxylic acid functionality in the far-UV region.
  • Amino Group: Potential weak absorption related to lone pair electrons on nitrogen.

Chromatographic Purity Assessment Methods

Chromatographic analysis of 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid requires methods suitable for polar, ionizable compounds with moderate molecular weight.

High-Performance Liquid Chromatography: HPLC represents the primary method for purity assessment, with typical specifications requiring greater than 95% purity [9]. Optimal separation conditions include:

  • Mobile Phase: Mixed aqueous-organic systems with pH buffering to control ionization state
  • Column Selection: Reverse-phase C18 columns for general analysis, with possible ion-exchange methods for enhanced selectivity
  • Detection: UV detection at wavelengths around 200-220 nm, where the compound shows moderate absorption [7]

Liquid Chromatography-Mass Spectrometry: LC-MS methods provide enhanced selectivity and identification capabilities, particularly useful for impurity profiling and structural confirmation [10].

Capillary Electrophoresis: Alternative separation technique exploiting the amphoteric nature of the compound, potentially offering complementary selectivity to HPLC methods.

Purity Specifications: Commercial standards typically require minimum purity levels of 95-98% as determined by HPLC analysis [9] [2], with specific attention to related impurities and degradation products.

Quality Control Parameters: Comprehensive purity assessment includes evaluation of water content, residual solvents, heavy metals, and microbiological contamination, following established pharmaceutical analytical guidelines [1].

XLogP3

-3.1

Dates

Last modified: 08-15-2023

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